molecular formula C19H22N6O2 B2924109 2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide CAS No. 2034558-10-4

2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide

Cat. No. B2924109
CAS RN: 2034558-10-4
M. Wt: 366.425
InChI Key: OBCFFXNTJZLGTG-UHFFFAOYSA-N
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Description

This compound, also known as Birinapant , is a chemical with the molecular formula C16H15FN6OS and a molecular weight of 358.39 . It is also referred to by several other names such as ESN-364, Fexolinetant, and FEZOLINETANT .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has been developed .


Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]pyrazin-8-yl group attached to a pyrrolidin-3-yl group via an amide linkage .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the retrieved sources, similar compounds have been synthesized via oxidative functionalization of sp3 C–H bonds of 2-methyl-azaheteroarenes .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 623.0±65.0 °C and a predicted density of 1.56±0.1 g/cm3 . It is soluble in DMSO to a maximum concentration of 20.0 mg/mL or 55.8 mM .

Scientific Research Applications

Potential c-Met Kinase Inhibitors

The compound is a derivative of [1,2,4]triazolo [4,3-a]pyrazine, which has been studied for its potential as a c-Met kinase inhibitor . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. Inhibiting this protein can help control the growth of cancer cells .

Anti-Tumor Activity

The compound has shown excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines . This suggests that it could be used in the development of new treatments for these types of cancer .

Cell Cycle Assay

The compound has been used in cell cycle assays to study its effects on cell growth and division . This could provide valuable insights into how the compound interacts with cells and could inform the development of new drugs .

Docking Studies

Docking studies have been carried out with the compound to understand how it interacts with other molecules . This information can be used to design more effective drugs .

Development of New Antitubercular Agents

The compound’s structure is similar to that of 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazoles, which have been studied as inhibitors of Mtb shikimate dehydrogenase for the development of novel antitubercular agents . This suggests that the compound could potentially be used in the development of new treatments for tuberculosis .

Synthesis of 2- (3-methyl-1H-1,2,4-triazol-1-yl) Acetic Acid

The compound has been used in the synthesis of 2- (3-methyl-1H-1,2,4-triazol-1-yl) acetic acid . This process is metal-free, highly selective, and environmentally benign .

Future Directions

While the future directions for this specific compound are not outlined in the retrieved sources, similar compounds have been suggested as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-14-22-23-19-18(20-8-10-25(14)19)24-9-7-16(11-24)21-17(26)13-27-12-15-5-3-2-4-6-15/h2-6,8,10,16H,7,9,11-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCFFXNTJZLGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(C3)NC(=O)COCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide

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